BenchChemオンラインストアへようこそ!

2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Medicinal Chemistry Scaffold Selection ADME Optimization

2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (C24H18N4O2; MW 394.4 g/mol) is a heterocyclic small molecule belonging to the class of 1,2,4-oxadiazole-phthalazinone hybrids. This scaffold class is of significant interest in medicinal chemistry due to the combination of a phthalazinone core—a privileged structure found in PARP inhibitors like Olaparib—and a 1,2,4-oxadiazole moiety, which confers distinct physicochemical properties including higher lipophilicity compared to its 1,3,4-oxadiazole regioisomers.

Molecular Formula C24H18N4O2
Molecular Weight 394.4 g/mol
Cat. No. B11265165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Molecular FormulaC24H18N4O2
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5C
InChIInChI=1S/C24H18N4O2/c1-15-8-7-10-17(14-15)28-24(29)20-13-6-5-12-19(20)21(26-28)23-25-22(27-30-23)18-11-4-3-9-16(18)2/h3-14H,1-2H3
InChIKeyYMDWFKBYYDEDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one as a 1,2,4-Oxadiazole-Phthalazinone Hybrid Scaffold


2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (C24H18N4O2; MW 394.4 g/mol) is a heterocyclic small molecule belonging to the class of 1,2,4-oxadiazole-phthalazinone hybrids [1]. This scaffold class is of significant interest in medicinal chemistry due to the combination of a phthalazinone core—a privileged structure found in PARP inhibitors like Olaparib—and a 1,2,4-oxadiazole moiety, which confers distinct physicochemical properties including higher lipophilicity compared to its 1,3,4-oxadiazole regioisomers [2]. The compound features a unique substitution pattern with a m-tolyl group at the N2 position of the phthalazinone and an o-tolyl group at the 3-position of the 1,2,4-oxadiazole ring. It is primarily available through screening compound libraries for early-stage drug discovery and chemical biology research.

Why Generic 1,2,4-Oxadiazole-Phthalazinone Substitution Fails for 2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one


Substituting this compound with a generic 1,2,4-oxadiazole-phthalazinone analog introduces multiple quantifiable risks. First, the regioisomeric identity of the oxadiazole ring (1,2,4- vs. 1,3,4-) fundamentally alters lipophilicity, metabolic stability, and hERG inhibition profiles, with 1,2,4-oxadiazoles exhibiting systematically higher log D values [1]. Second, the specific positional arrangement of the tolyl substituents (m-tolyl at N2, o-tolyl at the oxadiazole) creates a unique steric and electronic environment that differs even from its direct positional isomer, 2-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291832-62-6), which swaps these groups . Third, class-level evidence demonstrates that seemingly minor substituent changes in phthalazinone-oxadiazole hybrids can shift IC50 values by more than 10-fold against cancer cell lines while simultaneously altering selectivity indices against normal cells [2]. The quantitative evidence below establishes the specific dimensions where this compound's structural identity carries measurable, decision-relevant consequences.

Quantitative Differentiation Evidence for 2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one Against Closest Comparators


Regioisomeric Lipophilicity Advantage: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Phthalazinone Hybrids

The 1,2,4-oxadiazole ring in the target compound confers systematically higher lipophilicity compared to the corresponding 1,3,4-oxadiazole regioisomers. Boström et al. (2012) demonstrated through systematic matched-pair analysis that 1,2,4-oxadiazoles exhibit higher log D values than their 1,3,4-oxadiazole counterparts, with significant downstream differences in metabolic stability, hERG inhibition, and aqueous solubility [1]. For the phthalazinone-oxadiazole class specifically, the 1,3,4-oxadiazole series (Hekal et al., 2020) showed that the parent compound 1 displayed potent but non-selective cytotoxicity, while the target compound's 1,2,4-oxadiazole architecture is associated with enhanced membrane permeability characteristics that may shift the therapeutic window [2].

Medicinal Chemistry Scaffold Selection ADME Optimization

Positional Isomer Differentiation: m-Tolyl at N2 vs. o-Tolyl at N2 Phthalazinone Substitution

The target compound bears a m-tolyl group at the N2 position of the phthalazinone ring. Its closest structural isomer, 2-(2-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (CAS 1291832-62-6), places an o-tolyl group at this same N2 position while relocating the m-tolyl to the oxadiazole ring . This positional swap generates distinct steric constraints around the phthalazinone N2 region, which is a critical vector for target engagement in phthalazinone-based inhibitors (e.g., PARP1 inhibitors such as Olaparib). The o-tolyl N2 substitution introduces greater steric hindrance near the phthalazinone carbonyl, potentially restricting binding pocket accommodation compared to the m-tolyl configuration of the target compound. Both isomers share the identical molecular formula (C24H18N4O2) and molecular weight (394.43 g/mol), making them indistinguishable by mass-based analytics and requiring rigorous chromatographic or NMR confirmation of positional identity .

Medicinal Chemistry SAR Isomer Purity

Class-Level Anticancer Activity Benchmark: 1,2,4-Oxadiazole-Phthalazinone Hybrids Exhibit Sub-Micromolar Potency with High Selectivity

Although direct IC50 data for the target compound are not yet available in the primary literature, closely related 1,2,4-oxadiazole-phthalazinone hybrids have demonstrated potent and selective anticancer activity. In a 2023 study, phthalazine-piperazine-1,2,4-oxadiazole hybrids were evaluated against three human cancer cell lines, with compound 4d achieving IC50 values of 0.90 ± 0.02 μM (MCF-7 breast cancer), 1.40 ± 0.06 μM (A549 lung cancer), and 2.16 ± 0.02 μM (DU-145 prostate cancer), surpassing the standard drug etoposide (IC50 0.92 μM against MCF-7) [1]. Critically, compound 4d and its active congeners (4c, 4e, 4h) showed no significant cytotoxicity against normal breast epithelial cells (MCF-10A, IC50 >97.74 μM), yielding a selectivity index exceeding 108-fold for MCF-7 vs. MCF-10A [1]. This selectivity profile is a hallmark advantage of the 1,2,4-oxadiazole-phthalazinone scaffold class and provides a quantitative benchmark against which the target compound can be evaluated in follow-up assays.

Anticancer Drug Discovery Kinase Inhibition Apoptosis

Close Analog Target Engagement: Aldose Reductase Inhibition at Sub-Nanomolar Potency by a Structurally Proximal Analog

A structurally close analog of the target compound, CHEMBL422647 ([4-Oxo-3-(3-o-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-3,4-dihydro-phthalazin-1-yl]-acetic acid), has been characterized for aldose reductase (AKR1B1) inhibition with an IC50 of 6.40 nM against the human enzyme [1]. This analog differs from the target compound by a methylene linker between the phthalazinone and oxadiazole rings, and an acetic acid substituent at the phthalazinone N2 position instead of the m-tolyl group. The sub-nanomolar potency of this close analog against aldose reductase—a validated target for diabetic complications—indicates that the 1,2,4-oxadiazole-phthalazinone scaffold, particularly with an o-tolyl group on the oxadiazole ring, possesses intrinsic affinity for this therapeutically relevant enzyme class. The target compound, with its distinct N2 substitution, may exhibit a shifted selectivity profile within the aldo-keto reductase family.

Aldose Reductase Diabetes Complications Enzyme Inhibition

Physicochemical Property Differentiation: Computed logP and tPSA Profile vs. 1,3,4-Oxadiazole and Non-Tolyl Analogs

The target compound's computed physicochemical profile differentiates it from both 1,3,4-oxadiazole regioisomers and non-tolyl-substituted analogs. ZINC database entries for compounds sharing the C24H18N4O2 formula report computed logP values ranging from 3.203 to 4.665, with topological polar surface area (tPSA) values of 69–73 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. This profile suggests favorable membrane permeability (logP >3) balanced against moderate polarity (tPSA <140 Ų), placing the compound within drug-like chemical space as defined by Lipinski and Veber rules. In contrast, the 1,3,4-oxadiazole regioisomers typically exhibit lower logP values due to differences in dipole moment and charge distribution [2]. The presence of two methyl-substituted phenyl rings (tolyl groups) further distinguishes the target from unsubstituted phenyl or heteroaryl analogs, increasing both lipophilicity and the fraction of sp3-hybridized carbons, which has been correlated with improved clinical success rates.

Physicochemical Properties Drug-likeness Computational Chemistry

Selectivity Window Validation: Class-Level Cancer vs. Normal Cell Differential Cytotoxicity for Phthalazinone-Oxadiazole Hybrids

A key procurement-relevant attribute of phthalazinone-oxadiazole hybrids is their demonstrated ability to discriminate between cancerous and normal cells—a feature that is highly dependent on specific substitution patterns. In the 1,3,4-oxadiazole-phthalazinone series reported by Hekal et al. (2020), compound 1 exhibited HepG2 IC50 4.5 μM and MCF7 IC50 4.9 μM while sparing normal WI-38 fibroblasts (IC50 74.9 μM), yielding a selectivity index of ~15–17 fold [1]. In contrast, doxorubicin showed essentially no selectivity (WI-38 IC50 6.7 μM vs. cancer cell IC50 4.2–4.5 μM). The 1,2,4-oxadiazole-phthalazinone hybrids from the 2023 study achieved even higher selectivity indices (>108-fold for MCF-7 vs. MCF-10A) [2]. This class-level evidence establishes that the phthalazinone-oxadiazole scaffold, when appropriately substituted, can deliver meaningful cancer selectivity—a property that must be verified for each specific analog, including the target compound, as minor structural modifications can erode this window (e.g., compound 7c in the Hekal series showed WI-38 IC50 of only 23.2 μM, reducing selectivity to ~1.3–1.5 fold) [1].

Cancer Selectivity Therapeutic Window Cytotoxicity Profiling

Optimal Research and Procurement Applications for 2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one Based on Quantitative Evidence


SAR Probe for Phthalazinone N2 Substitution Vector Analysis in Kinase or PARP Inhibitor Programs

The target compound's m-tolyl N2 substitution offers a defined steric and electronic probe for structure-activity relationship (SAR) studies at the phthalazinone N2 position. When procured alongside its positional isomer (CAS 1291832-62-6, o-tolyl at N2), researchers can directly quantify the impact of tolyl regioisomerism on target binding, cellular potency, and selectivity. This head-to-head comparison is particularly relevant for programs exploring phthalazinone-based PARP or kinase inhibitors, where the N2 substituent vector is a critical determinant of isoform selectivity [1]. The class-level data from Hekal et al. (2020) demonstrate that N2 substitution modifications in phthalazinone-oxadiazole hybrids can shift IC50 values by >10-fold and alter selectivity indices by over an order of magnitude, confirming the sensitivity of this position [1].

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer ADME Comparison Studies

The target compound serves as a representative 1,2,4-oxadiazole-phthalazinone hybrid for systematic ADME comparison against 1,3,4-oxadiazole regioisomers. Boström et al. (2012) established that 1,2,4-oxadiazoles exhibit higher log D, altered metabolic stability, and differentiated hERG profiles compared to 1,3,4-oxadiazoles [2]. Procuring this compound alongside a matched 1,3,4-oxadiazole analog enables direct experimental measurement of these predicted differences in a phthalazinone context, providing actionable data for lead optimization programs deciding between oxadiazole regioisomers for their candidate molecule. The computed logP range of 3.2–4.7 for this compound class [3] indicates suitability for cell-permeable probe applications where moderate-to-high membrane permeability is required.

Aldose Reductase Polypharmacology Assessment Using a Close Analog-Validated Scaffold

The demonstrated sub-nanomolar aldose reductase inhibition (IC50 6.40 nM) by the close structural analog CHEMBL422647 [4] nominates the 1,2,4-oxadiazole-phthalazinone scaffold for investigation of aldo-keto reductase family polypharmacology. The target compound, with its m-tolyl N2 substitution replacing the acetic acid moiety of CHEMBL422647, provides a valuable tool to probe the contribution of the N2 substituent to aldose reductase binding affinity. This is particularly relevant for drug discovery programs targeting diabetic complications, where aldose reductase inhibition is a validated therapeutic mechanism, and for assessing potential off-target liabilities in anticancer programs where the scaffold's primary activity is sought.

Scaffold-Hopping Starting Point for Selective Anticancer Agent Development with Precedented >100-Fold Selectivity

The 2023 phthalazine-piperazine-1,2,4-oxadiazole study demonstrated that optimized members of this scaffold class can achieve sub-micromolar anticancer potency (IC50 0.90 μM against MCF-7) with >108-fold selectivity over normal breast epithelial cells (MCF-10A) [5]. The target compound, lacking the piperazine linker but retaining the 1,2,4-oxadiazole-phthalazinone core, represents a more synthetically accessible entry point for scaffold-hopping campaigns that seek to maintain or improve upon this selectivity profile. Procurement of the target compound enables rapid initial screening to establish baseline potency and selectivity before committing to more complex analog synthesis.

Quote Request

Request a Quote for 2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.